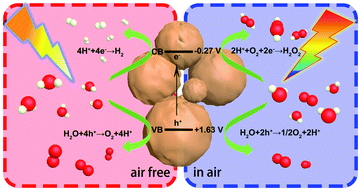A function-switchable metal-free photocatalyst for the efficient and selective production of hydrogen and hydrogen peroxide†
Journal of Materials Chemistry A Pub Date: 2020-05-20 DOI: 10.1039/D0TA03974H
Abstract
Photocatalytic water splitting to produce hydrogen and hydrogen peroxide is the main goal of photocatalysis. However, the reactions of both are water based and thus, it is extremely challenging to conduct both processes on one catalyst. Herein, a function-switchable metal-free catalyst was designed and synthesized through the polycondensation of procyanidin and 4-methoxybenzaldehyde. Impressively, the catalyst developed here not only split water to produce hydrogen via a four-electron reaction process in the absence of air, but also generated hydrogen peroxide by preferentially reducing oxygen via a two-electron pathway in air. The production rates of hydrogen and hydrogen peroxide reached 252.02 and 1385.42 μmol h−1 g−1, respectively. Through in situ transient photovoltage tests and kinetic analysis, a clear and fundamental understanding of the highly efficient and switchable functions was acquired for this photocatalyst. This study highlights the unique behavior and provides an insight into the design of function-switchable catalysts and the regulation of catalytic reactions.


Recommended Literature
- [1] First structural characterization of an eight-coordinate cobalt(II) complex containing five-membered chelate rings: evidence for d-orbital ς-stabilization energy favoring eight- over six-coordination at cobalt(II) ions
- [2] Palladium-catalyzed enantioselective C(sp2)–H arylation of ferrocenyl ketones enabled by a chiral transient directing group†
- [3] Inside front cover
- [4] Green sensors for voltammetric determination of lindane in water samples using bare and nylon 6,6 modified pencil electrodes
- [5] Hierarchically structured microchip for point-of-care immunoassays with dynamic detection ranges†
- [6] Effects of area, aspect ratio and orientation of rectangular nanohole on the tensile strength of defective graphene – a molecular dynamics study
- [7] Curly arrows meet electron density transfers in chemical reaction mechanisms: from electron localization function (ELF) analysis to valence-shell electron-pair repulsion (VSEPR) inspired interpretation
- [8] TCD, a triterpenoid isolated from wild bitter gourd, reduces synaptosomal release of glutamate and protects against kainic acid-induced neuronal death
- [9] Aggregation of catalytically active Ru nanoparticles to inactive bulk, monitored in situ during an allylic isomerization reaction. Influence of solvent, surfactant and stirring†
- [10] Relaxation dynamics of deeply supercooled confined water in l,l-diphenylalanine micro/nanotubes†










